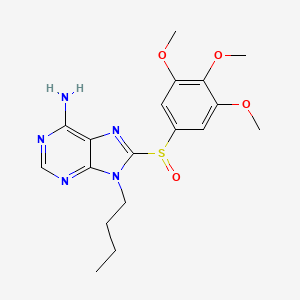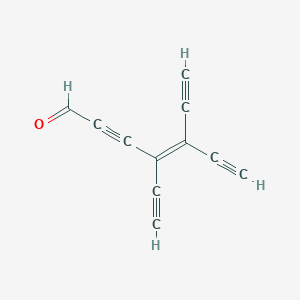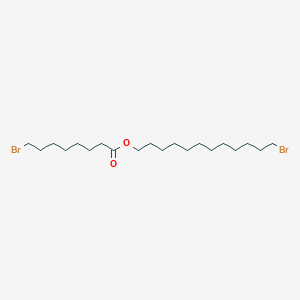
12-Bromododecyl 8-bromooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Bromododecyl 8-bromooctanoate is an organic compound with the molecular formula C20H38Br2O2 It is a brominated ester, characterized by the presence of two bromine atoms attached to long carbon chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-Bromododecyl 8-bromooctanoate typically involves the esterification of 8-bromooctanoic acid with 12-bromododecanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using large-scale distillation or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
12-Bromododecyl 8-bromooctanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Major Products Formed
Substitution: Formation of 12-hydroxydodecyl 8-hydroxyoctanoate.
Reduction: Formation of 12-bromododecyl 8-bromooctanol.
Oxidation: Formation of 12-bromododecanoic acid and 8-bromooctanoic acid.
Wissenschaftliche Forschungsanwendungen
12-Bromododecyl 8-bromooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems due to its amphiphilic nature.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 12-Bromododecyl 8-bromooctanoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. This disruption can lead to cell lysis or altered cellular processes, making it useful in antimicrobial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12-Bromododecanoic Acid: Similar in structure but lacks the ester group.
8-Bromooctanoic Acid: Similar in structure but lacks the long dodecyl chain.
12-Bromododecyl Acetate: Similar ester but with an acetate group instead of an octanoate group.
Uniqueness
Its amphiphilic nature makes it particularly useful in applications requiring interaction with lipid membranes .
Eigenschaften
CAS-Nummer |
819883-39-1 |
|---|---|
Molekularformel |
C20H38Br2O2 |
Molekulargewicht |
470.3 g/mol |
IUPAC-Name |
12-bromododecyl 8-bromooctanoate |
InChI |
InChI=1S/C20H38Br2O2/c21-17-13-9-5-3-1-2-4-6-11-15-19-24-20(23)16-12-8-7-10-14-18-22/h1-19H2 |
InChI-Schlüssel |
HNPQHNMAXGOOSL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCBr)CCCCCOC(=O)CCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


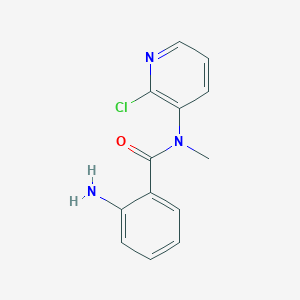
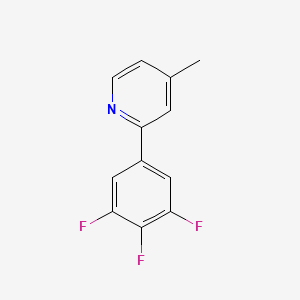
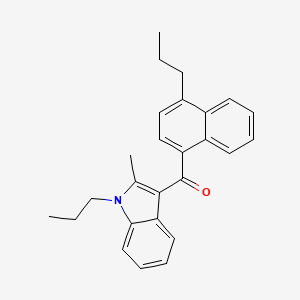
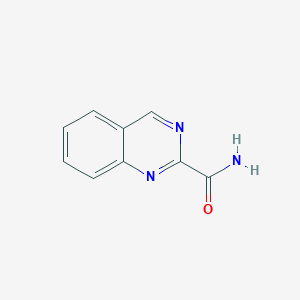
![1-Pyrrolidineethanamine, N-[(2-chlorophenyl)methyl]-](/img/structure/B14221098.png)
![5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14221099.png)
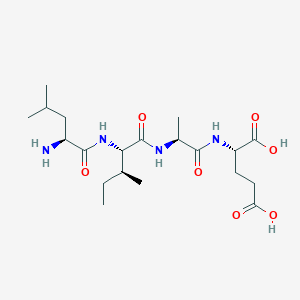
![Hexanoic acid, 4-[(2-methoxyethoxy)methoxy]-5-oxo-6-(phenylmethoxy)-](/img/structure/B14221111.png)
![1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene](/img/structure/B14221119.png)
![Piperazine, 1-(3-chlorophenyl)-4-[(3-phenyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14221126.png)
